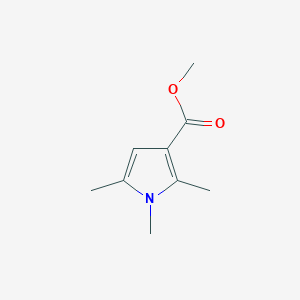

methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-5-8(9(11)12-4)7(2)10(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUCCWQGKPXNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372443 | |

| Record name | methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14186-50-6 | |

| Record name | methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14186-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. This document details the most plausible synthetic route, the Hantzsch pyrrole synthesis, and provides a representative experimental protocol, key quantitative data, and visualizations to facilitate understanding and replication.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to participate in various biological interactions make them privileged structures in drug discovery. The target molecule, this compound, is a tetrasubstituted pyrrole with a specific substitution pattern that makes it a valuable building block for more complex molecular architectures. This guide focuses on its synthesis via the classical yet highly effective Hantzsch pyrrole synthesis.

Core Synthesis Pathway: The Hantzsch Pyrrole Synthesis

The most direct and established method for the synthesis of this compound is the Hantzsch pyrrole synthesis. This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[1] For the target molecule, the specific reactants are:

-

β-Ketoester: Methyl acetoacetate

-

α-Haloketone: Chloroacetone

-

Amine: Methylamine

The reaction proceeds through the initial formation of an enamine from the β-ketoester and the primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1]

Logical Flow of the Hantzsch Pyrrole Synthesis:

Caption: Logical workflow of the Hantzsch synthesis.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 169-170 | -80 |

| Chloroacetone | C₃H₅ClO | 92.52 | 119 | -44.5 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | -6.3 | -93.5 |

| This compound | C₉H₁₃NO₂ | 167.21 | Not Reported | Not Reported |

Note: Yields for Hantzsch pyrrole syntheses can vary widely depending on the specific substrates and reaction conditions but are often in the moderate to good range.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol adapted from general procedures for the Hantzsch synthesis of polysubstituted pyrroles. This protocol is intended as a starting point for the synthesis of this compound and may require optimization.

Materials:

-

Methyl acetoacetate

-

Chloroacetone

-

Methylamine (40% solution in water)

-

Ethanol

-

Sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 equivalent) in ethanol.

-

Addition of Amine: To the stirred solution, add methylamine (40% in water, 1.1 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the enamine intermediate.

-

Addition of α-Haloketone: Add chloroacetone (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the three methyl groups on the pyrrole ring and the methyl group of the ester, as well as a singlet for the proton at the C4 position of the pyrrole ring.

-

¹³C NMR: Expected signals would correspond to the carbons of the pyrrole ring, the methyl groups, the ester carbonyl, and the ester methyl group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (167.21 g/mol ).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

Conclusion

The Hantzsch pyrrole synthesis provides a robust and straightforward method for the preparation of this compound. This technical guide outlines the fundamental principles of this synthetic pathway and provides a detailed, adaptable experimental protocol. By following the described procedures and employing standard analytical techniques for characterization, researchers can successfully synthesize this valuable polysubstituted pyrrole for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

Technical Guide: Physicochemical Properties of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the compound methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. Due to the limited availability of experimental data for this specific molecule in public literature and databases, this guide also includes information on general synthetic methods and characterization workflows applicable to polysubstituted pyrrole derivatives.

Compound Identification

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14186-50-6 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.2 g/mol | [3] |

| Canonical SMILES | CC1=CC(=C(N1C)C)C(=O)OC | N/A |

| InChI Key | VRUCCWQGKPXNMI-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

| Physical State | Not available | [3] |

Experimental Protocols

A specific experimental protocol for the synthesis of this compound has not been identified in the public domain. However, the Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrrole esters from common starting materials.[4][5] The following is a generalized protocol for a Hantzsch-type synthesis of a polysubstituted pyrrole-3-carboxylic acid ester, which would be a suitable starting point for the synthesis of the target compound.

Generalized Hantzsch Pyrrole Synthesis

This method involves the condensation of a β-ketoester with an α-haloketone in the presence of a primary amine.[4][6]

Materials:

-

β-ketoester (e.g., methyl acetoacetate)

-

α-haloketone (e.g., chloroacetone)

-

Primary amine (e.g., methylamine)

-

Solvent (e.g., ethanol or acetic acid)

-

Base (optional, e.g., sodium acetate)

Procedure:

-

Dissolve the β-ketoester and the primary amine in the chosen solvent in a round-bottom flask.

-

Stir the mixture at room temperature for a designated period to form the enamine intermediate.

-

Add the α-haloketone to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure polysubstituted pyrrole ester.

Characterization: The structure and purity of the synthesized compound would then be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Workflows and Logical Relationships

The synthesis and subsequent characterization of a compound like this compound follow a logical workflow. The diagrams below, generated using Graphviz, illustrate these processes.

Biological Activity

No specific biological activity or signaling pathway involvement for this compound has been reported in the reviewed scientific literature. However, the pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7][8] Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[1] Any future research on this compound would likely involve screening against various biological targets to determine its potential pharmacological profile.

References

- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 14186-50-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential biological activities of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its analogs, focusing on anticancer, antimicrobial, and anti-inflammatory properties. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential activities and relevant screening methodologies based on structurally related polysubstituted pyrrole derivatives. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of experimental workflows and relevant signaling pathways to guide researchers in the preliminary screening and evaluation of this compound class.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties.[2][3] These compounds are integral components of many natural products and synthetically developed therapeutic agents.[2] The biological versatility of the pyrrole ring system allows for the exploration of a wide chemical space, leading to the discovery of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] This guide focuses on the potential biological activities of this compound, a polysubstituted pyrrole derivative. By examining the biological data of structurally similar compounds, we can infer potential therapeutic applications and design appropriate screening cascades.

Potential Biological Activities and Data from Analogous Compounds

Based on the biological evaluation of a variety of substituted pyrrole derivatives, this compound is hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties. The following sections summarize the quantitative data from studies on analogous compounds to provide a basis for comparison.

Anticancer Activity

Pyrrole derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[1][2][5] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer.[2] Several studies have reported the cytotoxic effects of various pyrrole derivatives against a range of human cancer cell lines.[1][6]

Table 1: In Vitro Anticancer Activity of Representative Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [1] |

| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [1] |

| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [1] |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [1] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [1] |

| 3-aroyl-1-arylpyrrole (ARAP) 22 | MCF-7 (Breast) | - | 0.019 | |

| 3-aroyl-1-arylpyrrole (ARAP) 27 | MCF-7 (Breast) | - | 0.021 | |

| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | MTT | 4.55 | [7] |

| Pyrrolo[2,3-d]pyrimidine 10a | PC3 (Prostate) | MTT | 0.19 | [7] |

| Pyrrolo[2,3-d]pyrimidine 10b | MCF-7 (Breast) | MTT | 1.66 | [7] |

Antimicrobial Activity

The pyrrole nucleus is a key structural feature in several antimicrobial agents.[3][8] The antibacterial and antifungal potential of pyrrole derivatives has been extensively studied, with many compounds exhibiting potent activity against a broad spectrum of pathogens, including drug-resistant strains.[3][9]

Table 2: In Vitro Antimicrobial Activity of Representative Pyrrole Derivatives

| Compound/Derivative | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Pyrrole derivative 2a | S. aureus | Broth Macrodilution | 30 | [10] |

| Pyrrole derivative 2a | B. subtilis | Broth Macrodilution | 33 | [10] |

| Pyrrole derivative 3c | S. aureus | Broth Macrodilution | 30 | [10] |

| Pyrrole derivative 3c | B. subtilis | Broth Macrodilution | 31 | [10] |

| Pyrrole derivative 4d | C. albicans | Broth Macrodilution | - | [10] |

| N-arylpyrrole Vb | MRSA | - | 4 | [9] |

| N-arylpyrrole Vc | MRSA | - | 4 | [9] |

| N-arylpyrrole Ve | MRSA | - | 4 | [9] |

| N-arylpyrrole Vc | E. coli | - | - | [9] |

| N-arylpyrrole Vc | K. pneumoniae | - | - | [9] |

| N-arylpyrrole Vc | A. baumannii | - | - | [9] |

| N-arylpyrrole Vc | M. phlei | - | 8 | [9] |

Anti-inflammatory Activity

Certain pyrrole derivatives have been identified as potent anti-inflammatory agents, often exerting their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[11][12][13]

Table 3: In Vitro Anti-inflammatory Activity of Representative Pyrrole Derivatives

| Compound/Derivative | Target | Assay Type | IC50 (µM) / ED50 (µmol/kg) | Selectivity Index (SI) | Reference |

| Pyrazole analog 10 | COX-2 | In vivo | ED50: 35.7 | 7.83 | [11] |

| Pyrazole analog 17 | COX-2 | In vivo | - | 6.87 | [11] |

| Pyrazole analog 27 | COX-2 | In vivo | ED50: 38.7 | 7.16 | [11] |

| Pyrrole nitrile 3b | COX-2 | In vitro | - | 38.8 (COX-1/COX-2) | [12] |

| Pyrrole aldehyde 1c | COX-2 | In vitro | - | 4.8 (COX-1/COX-2) | [12] |

| Pyrrole oxime 2c | COX-2 | In vitro | - | 9.3 (COX-1/COX-2) | [12] |

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound for its potential anticancer, antimicrobial, and anti-inflammatory activities.

In Vitro Anticancer Activity Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]

-

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, LoVo)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.[1]

-

Materials:

-

Cancer cell line

-

Test compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases.

-

In Vitro Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Standardized microbial inoculum

-

Positive control antibiotic/antifungal

-

Incubator

-

-

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control (medium and inoculum without compound) and a sterility control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

In Vitro Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

-

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Test compound

-

Detection reagent (e.g., a fluorescent probe to measure prostaglandin production)

-

96-well plates

-

Fluorometric or colorimetric plate reader

-

-

Procedure:

-

Enzyme and Compound Incubation: In the wells of a 96-well plate, incubate the COX enzyme with various concentrations of the test compound.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate for a specific period at a controlled temperature.

-

Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a potential signaling pathway that could be modulated by pyrrole derivatives.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Caption: Potential inhibition of EGFR and VEGFR signaling pathways.

Conclusion

While direct biological activity data for this compound is not extensively documented, the wealth of information on structurally related pyrrole derivatives strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and workflows provided in this guide offer a robust starting point for the systematic screening and evaluation of this molecule. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The versatility of the pyrrole scaffold continues to make it a highly attractive starting point for the design and development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unina.it [iris.unina.it]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide for Researchers

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific therapeutic targets, mechanism of action, or quantitative biological data for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. One commercial vendor has categorized the compound under "Protein Degrader Building Blocks," suggesting a potential, albeit very general, application in targeted protein degradation.

This technical guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will provide a comprehensive overview of the known therapeutic targets of the broader class of substituted pyrrole carboxylates. Furthermore, it will outline a detailed, hypothetical experimental workflow for the identification of novel therapeutic targets for the compound of interest, complete with methodologies for key experiments and illustrative signaling pathways.

The Pyrrole Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic structure present in a vast array of natural products and synthetic drugs, demonstrating a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various molecular interactions make it a versatile scaffold for drug design. Pyrrole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[2]

Known Therapeutic Targets of Substituted Pyrrole Carboxylates

While specific data for this compound is unavailable, the broader class of substituted pyrrole carboxylates has been shown to interact with a variety of therapeutic targets. The following table summarizes some key examples from the scientific literature.

| Compound Class | Specific Example(s) | Therapeutic Target(s) | Reported Bioactivity (IC₅₀/EC₅₀/MIC) | Therapeutic Area |

| Pyrrole-2-carboxamides | Novel synthetic derivatives | DNA gyrase (specifically the GyrB domain) | MIC < 0.016 µg/mL against Mycobacterium tuberculosis | Antitubercular |

| Pyrrolo[3,2-c]pyridines | Diarylurea and diarylamide derivatives | FMS kinase | IC₅₀ = 30-60 nM | Anticancer |

| Pyrrole Hybrids | Cinnamic acid-pyrrole hybrids | Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX) | IC₅₀ = 7.5 µM (against soybean LOX for the most active compound) | Anti-inflammatory |

| Pyrrolo[2,3-d]pyrimidines | Phenyl-substituted derivatives | Hepatitis C Virus (HCV) replication | Up to 90% reduction in virus titer | Antiviral |

A Roadmap for Therapeutic Target Identification of this compound

For a novel compound such as this compound, a systematic approach is required to elucidate its biological activity and identify its molecular targets. The following section outlines a hypothetical, multi-pronged experimental workflow.

Initial Phenotypic Screening

The first step is to assess the compound's biological effect in cell-based assays to identify a relevant disease context.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Target Identification Methodologies

Once a biological effect is confirmed, the next crucial step is to identify the direct molecular target(s) of the compound. Several unbiased approaches can be employed.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Prepare total cell lysate from the "hit" cell line identified in the phenotypic screen.

-

Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a defined period (e.g., 30 minutes) to allow for protein digestion.

-

Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize the protein bands using Coomassie blue or silver staining.

-

Band Excision and Mass Spectrometry: Excise the protein bands that show increased stability (i.e., are protected from digestion) in the presence of the compound. Identify the proteins using LC-MS/MS.

Potential Signaling Pathways for Investigation

Based on the known activities of other pyrrole derivatives, several signaling pathways could be relevant for investigation. The following diagram illustrates a hypothetical scenario where this compound is found to inhibit a key kinase in a cancer-related pathway.

References

Analysis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Review of Publicly Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the request for an in-depth analysis of the mechanism of action for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. An extensive search of scientific literature and chemical databases was conducted to gather information regarding its biological activity, signaling pathways, and associated experimental data. The findings indicate a significant lack of specific research on this particular compound. While the broader class of pyrrole-containing molecules exhibits a wide range of biological activities, data directly pertaining to this compound is not available in the public domain. This document summarizes the general characteristics of pyrrole derivatives and highlights the absence of specific mechanistic data for the requested molecule.

Introduction to Pyrrole Derivatives

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural component in a vast array of biologically active natural products and synthetic compounds.[1] Molecules incorporating the pyrrole scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The biological effects of these derivatives are highly dependent on the nature and position of the substituents on the pyrrole ring.

This compound: Current Knowledge

Searches for "this compound" primarily yield listings from chemical suppliers and basic compound information.[4][5] Its molecular formula is C₉H₁₃NO₂ and its molecular weight is 167.21 g/mol .[5] Publicly accessible scientific literature and databases lack specific studies on its mechanism of action, biological targets, or any associated signaling pathways.

Biological Activities of Structurally Related Pyrrole Derivatives

While no direct data exists for this compound, research on other substituted pyrrole-3-carboxylate derivatives provides some context on potential, though speculative, areas of biological activity.

-

Anticancer and Kinase Inhibition: Certain pyrrole derivatives have been investigated as anticancer agents. For instance, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing potential as VEGFR-2 inhibitors.[6] Another example is a derivative of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, which has been identified as a tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptors.[7]

-

Antimicrobial Activity: The pyrrole moiety is a known pharmacophore in the design of antimicrobial agents.[2][3] Studies on various substituted pyrrole-3-carboxylic acid analogs have demonstrated activity against different bacterial strains, including Mycobacterium tuberculosis.[2]

-

Enzyme Inhibition: Novel pyrrole derivatives have been designed as selective monoamine oxidase B (MAO-B) inhibitors, which are of interest for the treatment of neurodegenerative diseases like Alzheimer's.[8]

It is critical to emphasize that the biological activities of these related compounds cannot be directly extrapolated to this compound, as minor structural changes can lead to significant differences in pharmacological profiles.

Data Presentation

Due to the absence of quantitative data for this compound in the searched literature, no data tables can be provided.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound are not available, as no such studies have been published.

Signaling Pathways and Logical Relationships

As no signaling pathways have been identified for this compound, the creation of corresponding diagrams is not possible.

For illustrative purposes, a generalized workflow for the initial screening of a novel pyrrole compound is presented below. This diagram represents a hypothetical experimental approach and is not based on any published study of the specific molecule of interest.

Caption: Hypothetical workflow for novel compound screening.

Conclusion

There is a notable absence of publicly available scientific data on the mechanism of action of this compound. While the broader family of pyrrole derivatives is of significant interest in medicinal chemistry with a wide array of documented biological activities, specific research on the title compound is required to elucidate its pharmacological profile. Future research efforts would need to begin with foundational in vitro screening to identify any biological activity, followed by more detailed mechanistic studies. Without such primary research, any discussion of its mechanism of action remains purely speculative.

References

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cenmed.com [cenmed.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of CAS 14186-50-6: Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound with CAS number 14186-50-6, identified as Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. This document details the key identifiers, physicochemical properties, and a plausible synthetic route. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also outlines the standard analytical methodologies that would be employed for its complete structure verification.

Compound Identification and Physicochemical Properties

The compound registered under CAS number 14186-50-6 is unequivocally identified as this compound.[1][2][3] Its fundamental properties are summarized in the table below for clarity and easy reference.

| Property | Value |

| CAS Number | 14186-50-6 |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol [2] |

| Canonical SMILES | CC1=CC(=C(N1C)C)C(=O)OC |

| InChI Key | VRUCCWQGKPXNMI-UHFFFAOYSA-N |

Hypothetical Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

A prevalent and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6][7] For the synthesis of this compound, a plausible experimental protocol is outlined below.

Reaction Scheme:

References

Spectroscopic and Synthetic Profile of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic approach for methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS Number: 14186-50-6). Due to the limited availability of specific experimental data in public databases, this document leverages data from closely related analogs and predictive models to offer a comprehensive analytical profile. This guide is intended to support research and development activities where this compound is of interest.

Molecular Structure and Properties

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar pyrrole derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.2 - 6.4 | s | 1H | H-4 (pyrrole ring) |

| ~ 3.7 - 3.8 | s | 3H | -OCH₃ (ester) |

| ~ 3.5 - 3.6 | s | 3H | N-CH₃ |

| ~ 2.4 - 2.5 | s | 3H | C5-CH₃ |

| ~ 2.2 - 2.3 | s | 3H | C2-CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 168 | C=O (ester) |

| ~ 138 - 140 | C-5 (pyrrole ring) |

| ~ 130 - 132 | C-2 (pyrrole ring) |

| ~ 115 - 117 | C-3 (pyrrole ring) |

| ~ 108 - 110 | C-4 (pyrrole ring) |

| ~ 50 - 52 | -OCH₃ (ester) |

| ~ 30 - 32 | N-CH₃ |

| ~ 13 - 15 | C5-CH₃ |

| ~ 11 - 13 | C2-CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1710 - 1730 | Strong | C=O stretch (ester) |

| ~ 1550 - 1580 | Medium | C=C stretch (pyrrole ring) |

| ~ 1250 - 1300 | Strong | C-O stretch (ester) |

| ~ 1100 - 1150 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₃]⁺ |

| 136 | [M - OCH₃]⁺ |

| 108 | [M - COOCH₃]⁺ |

General Experimental Protocols

General Synthesis Workflow

Caption: General workflow for the synthesis and analysis of the target compound.

1. Synthesis:

-

A β-ketoester (e.g., methyl acetoacetate) is reacted with an α-haloketone (e.g., chloroacetone) and an amine (e.g., methylamine in aqueous or alcoholic solution).

-

The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

-

The reaction mixture may be heated to reflux for several hours to ensure completion.

2. Work-up and Purification:

-

After cooling, the reaction mixture is typically poured into water and neutralized.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Spectroscopic Analysis Protocol

An In-depth Technical Guide on the Synthesis and Discovery of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-3-carboxylate scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Their inherent drug-like properties and synthetic tractability have made them a privileged structure in the development of new therapeutic agents. This technical guide focuses on the synthesis and discovery of a specific subclass: methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate and its derivatives. These compounds have garnered interest due to the diverse pharmacological activities exhibited by polysubstituted pyrroles, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of methyl groups on the pyrrole ring, particularly at the N-1, C-2, and C-5 positions, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity and metabolic stability.

This document provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and a summary of the known biological activities of related derivatives. It is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrrole-based therapeutics.

Synthesis of this compound

The synthesis of the target compound, this compound, is most effectively achieved through the N-methylation of the readily available precursor, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This approach is favored due to its directness and the commercial availability of the starting material.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

A general and reliable method for the N-alkylation of pyrroles involves the use of a base to deprotonate the pyrrole nitrogen, followed by the addition of a methylating agent.[1]

Protocol: N-methylation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Materials:

-

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Base: Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Methylating agent: Methyl iodide (CH3I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

-

Procedure:

-

To a solution of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous DMF (or acetone) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 to 1.5 equivalents). If using NaH, add it portion-wise at 0 °C. If using K2CO3, the reaction can typically be run at room temperature or with gentle heating.

-

Stir the mixture at the appropriate temperature for 30-60 minutes to allow for the formation of the pyrrole anion.

-

Slowly add methyl iodide (1.1 to 1.5 equivalents) to the reaction mixture at 0 °C or room temperature.

-

Allow the reaction to stir at room temperature or with heating (e.g., reflux in acetone) for several hours (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Discovery and Biological Activity of Related Derivatives

While specific data on the discovery and biological activity of this compound itself is not extensively documented in publicly available literature, the broader class of polysubstituted pyrrole-3-carboxylates has been the subject of significant research.

One of the most notable examples of a biologically active derivative of the starting material, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, is FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate).[2]

FPL 64176: A Calcium Channel Activator

FPL 64176 was identified as a potent calcium channel activator (CCA).[2] Unlike other CCAs such as Bay K 8644, FPL 64176 does not act on the well-defined receptor sites for verapamil, diltiazem, or dihydropyridines.[2] Its discovery was guided by Quantitative Structure-Activity Relationship (QSAR) studies on a series of less potent benzoylpyrroles.[2]

Quantitative Data for FPL 64176 and Bay K 8644

| Compound | Calcium Uptake in GH3 cells (EC50) | Guinea Pig Atria Contractility (EC50) |

| FPL 64176 | ~0.015 µM | 0.049 µM |

| Bay K 8644 | ~0.015 µM | 1.95 µM |

Data sourced from J. Med. Chem. 1993, 36, 19, 2739–2744.[2]

FPL 64176 exhibits similar potency to Bay K 8644 in calcium uptake assays but is significantly more potent in functional assays measuring myocardial contractility.[2] It is an achiral, pharmacologically clean agonist with high efficacy, making it a valuable tool for studying calcium channels.[2]

Potential Signaling Pathways

The activity of FPL 64176 as a calcium channel activator suggests its derivatives, including N-methylated analogs, could potentially modulate signaling pathways dependent on intracellular calcium concentration.

Caption: Hypothetical signaling pathway for a calcium channel activating derivative.

Conclusion

The synthesis of this compound is readily achievable through the N-methylation of its corresponding NH-pyrrole precursor. While the specific biological profile of this N-methylated derivative remains to be fully elucidated, the established activity of structurally related compounds, such as the potent calcium channel activator FPL 64176, highlights the potential of this scaffold in drug discovery. Further investigation into the synthesis of a diverse library of this compound derivatives and their subsequent pharmacological screening is warranted to explore their therapeutic potential. The detailed synthetic protocol and the biological context provided in this guide offer a solid foundation for researchers to embark on such endeavors.

References

exploratory studies on substituted pyrrole carboxylates

An In-Depth Technical Guide to Exploratory Studies on Substituted Pyrrole Carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted pyrrole carboxylates. Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[1][3] This document details key experimental protocols, summarizes quantitative biological data, and illustrates relevant pathways and workflows to facilitate further research and development in this promising area.

Synthetic Strategies for Substituted Pyrroles

The construction of the pyrrole ring is a well-established field with several classic and modern synthetic methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Reactions

-

Paal-Knorr Synthesis : This is one of the most common methods, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5] Modified versions of this reaction utilize catalysts like iodine or montmorillonite KSF clay to achieve high yields under mild conditions.[5]

-

Hantzsch Pyrrole Synthesis : This method involves the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.[3]

-

Van Leusen Reaction : This reaction utilizes tosylmethyl isocyanide (TosMIC) which reacts with an α,β-unsaturated ketone or aldehyde (an enone) in the presence of a base to form the pyrrole ring.[6]

-

Modern Catalytic Methods : Recent advancements have introduced various transition-metal-catalyzed reactions for pyrrole synthesis, including those using palladium, ruthenium, and iron catalysts, which allow for the construction of highly functionalized and diverse pyrrole derivatives.[4][7][8]

General Synthetic Workflow

The synthesis of a target substituted pyrrole carboxylate typically involves a multi-step process including the core ring formation, followed by functional group manipulations and purification. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis and purification of substituted pyrroles.

Biological Activities and Targets

Substituted pyrrole carboxylates have been investigated for a multitude of therapeutic applications. This section highlights key biological targets and presents associated quantitative data from various studies.

Anti-inflammatory Activity: COX-2/LOX Inhibition

Inflammation is mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of arachidonic acid. Dual inhibition of these enzymes is a promising strategy for developing safer anti-inflammatory drugs.

Caption: Simplified arachidonic acid metabolism pathway via COX and LOX enzymes.

Table 1: COX-2 and LOX Inhibition by Substituted Pyrrole Derivatives

| Compound ID | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Hybrid 5 | COX-2 | 0.55 | [9] |

| Pyrrole 4 | COX-2 | 0.65 | [9] |

| Hybrid 6 | COX-2 | 7.0 | [9] |

| Indomethacin (Ref.) | COX-2 | >10 | [9] |

| Pyrrole 2 | Soybean LOX | 7.5 | [9] |

| Hybrid 6 | Soybean LOX | 27.5 | [9] |

| Hybrid 5 | Soybean LOX | 30 | [9] |

| NDGA (Ref.) | Soybean LOX | 17.5 |[9] |

Note: Data extracted from in vitro enzymatic assays.[9]

Anticancer Activity

Pyrrole derivatives have shown promise as anticancer agents by targeting various mechanisms, including enzyme inhibition and cytotoxicity against tumor cell lines.[10][11]

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in cancers. Its inhibition can reactivate tumor suppressor genes.[12]

Caption: Mechanism of EZH2 inhibition leading to reactivation of tumor suppressors.

Several studies have evaluated the cytotoxic effects of novel pyrrole compounds against various cancer cell lines.

Table 2: Cytotoxicity of Pyrrole Derivatives Against Human Cancer Cell Lines

| Compound ID | Cell Line | Cell Type | IC50 (µM) after 72h | Reference |

|---|---|---|---|---|

| 4a | LoVo | Colon Adenocarcinoma | 2.85 | [10] |

| 4d | LoVo | Colon Adenocarcinoma | 3.32 | [10] |

| 4a | MCF-7 | Breast Adenocarcinoma | 10.43 | [10] |

| 4d | MCF-7 | Breast Adenocarcinoma | 12.36 | [10] |

| 4a | SK-OV-3 | Ovary Adenocarcinoma | 15.61 | [10] |

| 4d | SK-OV-3 | Ovary Adenocarcinoma | 16.03 |[10] |

Note: Data obtained from in vitro drug-mediated cytotoxicity assays.[10]

Antimicrobial and Antiviral Activity

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, making it a key target for new anti-TB drugs. Pyrrole-2-carboxamides have shown potent inhibitory activity against this target.[13]

Table 3: Anti-TB Activity of Pyrrole-2-carboxamide Derivatives

| Compound ID | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity IC50 (µg/mL) vs. Vero cells | Reference |

|---|---|---|---|

| 16 | < 0.016 | > 64 | [13] |

| 17 | < 0.016 | > 64 | [13] |

| 18 | < 0.016 | > 64 | [13] |

| 32 | < 0.016 | > 64 | [13] |

| 47 | < 0.016 | > 64 | [13] |

| 52 | < 0.016 | > 64 | [13] |

| Isoniazid (Ref.) | 0.031 | - |[13] |

Note: MIC = Minimum Inhibitory Concentration.[13]

In an acute mouse model of M. tuberculosis infection, oral administration of compounds 32 and 47 at 100 mg/kg resulted in significant reductions in lung colony-forming units (CFU) of 2.0 log and 1.5 log, respectively, compared to the untreated control group.[13]

Neurological Activity: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the degradation of neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

Table 4: MAO Inhibition by Pyrrole-Furan Derivatives

| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| 6 | 0.162 | > 80 | 0.002 | [14] |

| Clorgyline (Ref.) | 0.009 | 7.95 | 0.001 |[14] |

Note: Compound 6 was identified as a potent and selective competitive inhibitor of MAO-A.[14]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro and in vivo assays relevant to the exploratory study of substituted pyrrole carboxylates.

Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric Method)

This protocol is adapted from the methodology used to screen for MAO inhibitors and can be generalized for other enzymes that consume or produce a fluorometrically detectable substance.[14]

Objective: To determine the concentration of a test compound required to inhibit 50% of the target enzyme's activity (IC50).

Materials:

-

Target enzyme (e.g., human recombinant MAO-A)

-

Substrate (e.g., kynuramine)

-

Cofactor/detection reagent (e.g., horseradish peroxidase, Amplex Red)

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., clorgyline for MAO-A)

-

96-well black microplates

-

Microplate reader with fluorescence detection

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

-

Enzyme Incubation: To each well of the 96-well plate, add:

-

Assay buffer

-

Test compound solution (or DMSO for control)

-

Enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate and detection reagent mixture to all wells to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 535/590 nm for Amplex Red) every 2 minutes for a total of 20-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.[10]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and determine the IC50 of a test compound.

Materials:

-

Human cancer cell lines (e.g., LoVo, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with medium only (blank) and cells with DMSO vehicle (control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol 3: In Vivo Efficacy Workflow (Acute Infection Model)

This workflow outlines the key steps for evaluating the efficacy of a lead compound in an animal model, based on the study of anti-TB agents.[13]

Caption: Standard workflow for an in vivo efficacy study in an acute infection model.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative, represents a class of compounds known for diverse biological activities.[1][2] This technical guide provides a comprehensive, hypothetical framework for the in silico characterization of its interactions with a plausible biological target. Due to the absence of specific interaction data for this molecule, we present a standardized computational workflow using a protein kinase as a representative target. Protein kinases are a well-established class of drug targets where small molecule inhibitors play a crucial therapeutic role.[3][4] This document details the requisite experimental protocols, from molecular docking and dynamic simulations to binding free energy calculations, and serves as a blueprint for the computational evaluation of novel small molecules.

Introduction to the Hypothetical Study

Pyrrole-containing compounds are recognized for a wide spectrum of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.[1] Some derivatives, for instance, have been identified as inhibitors of specific enzymes like EZH2.[5] Given the prevalence of kinase dysregulation in numerous diseases, protein kinases are a primary focus for the development of targeted inhibitors.[6] This guide, therefore, outlines a hypothetical in silico study to predict and analyze the binding of this compound to a selected protein kinase, Cyclin-Dependent Kinase 9 (CDK9), which is a validated target in oncology.[7]

Biological Context: Kinase Signaling

Protein kinases are pivotal enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[3] Their signaling cascades are often complex and interconnected. A simplified, generic kinase signaling pathway is depicted below to illustrate the biological context in which a small molecule inhibitor would act.

In Silico Experimental Workflow

The computational investigation of a protein-ligand interaction follows a structured, multi-step process. This workflow is designed to first predict the binding mode and affinity, and then to simulate the dynamic behavior of the complex over time to assess its stability and energetics.

Detailed Methodologies

This section provides detailed protocols for each major stage of the computational analysis. These protocols are based on widely used software and standard practices in the field of computational drug discovery.[8][9][10]

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[11]

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., CDK9, from the Protein Data Bank).

-

Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

-

Define the binding site by creating a grid box centered on the known active site of the kinase.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

Run the docking algorithm, which will systematically sample different conformations (poses) of the ligand within the defined grid box.[12]

-

The program will score each pose based on a scoring function that approximates the binding free energy.

-

-

Results Analysis:

-

Analyze the output to identify the top-ranked pose with the lowest binding energy.

-

Visualize the protein-ligand complex to inspect key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex in a simulated physiological environment.[13] The following protocol is based on the GROMACS software package.[14]

-

System Preparation:

-

Select the best-ranked pose from molecular docking as the starting structure.

-

Generate a topology file for the protein using a force field (e.g., CHARMM36m).

-

Generate topology and parameter files for the ligand using a tool like the CGenFF server.

-

Combine the protein and ligand into a single complex.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with a 1.0 nm margin from the complex).

-

Fill the box with an explicit water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target pressure (e.g., 1 bar) with continued restraints on the solute. This ensures the correct system density.

-

-

-

Production MD:

-

Run the final production simulation for a desired duration (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

Binding Free Energy Calculation Protocol (MM/GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is an end-point technique used to estimate the binding free energy from the MD simulation trajectory.[15][16]

-

Trajectory Extraction:

-

Extract a set of snapshots (e.g., 100-1000 frames) from the stable portion of the production MD trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the following energy terms:

-

The total energy of the protein-ligand complex.

-

The total energy of the isolated protein.

-

The total energy of the isolated ligand.

-

-

The binding free energy (ΔG_bind) is calculated using the equation: ΔG_bind = ΔE_MM + ΔG_sol - TΔS where ΔE_MM is the molecular mechanics energy in the gas phase, ΔG_sol is the solvation free energy, and TΔS is the conformational entropy.[15]

-

-

Decomposition Analysis:

-

Perform a per-residue energy decomposition to identify the key amino acid residues in the binding site that contribute most significantly to the binding affinity.

-

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the described in silico experiments.

Table 1: Molecular Docking Results

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | VAL-23, LYS-35, LEU-148, ASP-158 |

| Interaction Types | Hydrogen Bond with ASP-158; Hydrophobic interactions with VAL-23, LEU-148 |

Table 2: MD Simulation Stability Metrics

| Metric | Average Value | Description |

|---|---|---|

| Protein RMSD (nm) | 0.25 ± 0.05 | Root Mean Square Deviation of backbone atoms, indicating structural stability. |

| Ligand RMSD (nm) | 0.12 ± 0.03 | Ligand deviation relative to the protein binding pocket, indicating stable binding. |

| Radius of Gyration (nm) | 2.1 ± 0.1 | Measures the compactness of the protein structure over time. |

| Hydrogen Bonds | 2-3 | Number of stable hydrogen bonds between the ligand and protein during the simulation. |

Table 3: MM/GBSA Binding Free Energy Results

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | +38.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -32.6 |

Note: The values presented in these tables are hypothetical and for illustrative purposes only.

Conclusion

This technical guide has outlined a comprehensive and standard in silico workflow for characterizing the molecular interactions of a novel small molecule, using this compound as a representative case. By employing a sequential combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate robust hypotheses regarding the binding mode, stability, and affinity of a compound to its putative target. The methodologies and data presentation formats described herein provide a foundational framework for the computational assessment of potential drug candidates, facilitating their prioritization for further experimental validation.

References

- 1. raijmr.com [raijmr.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]

- 5. Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peng-lab.org [peng-lab.org]

- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Protein-Ligand Complex [mdtutorials.com]

- 14. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and drug development. The synthesis is accomplished through a robust three-step sequence commencing with the formation of the pyrrole core via a Paal-Knorr reaction, followed by functionalization at the 3-position using a Vilsmeier-Haack formylation, and concluding with oxidation and Fischer esterification.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is designed as a three-stage process. The initial step involves the construction of the 1,2,5-trimethyl-1H-pyrrole ring. This is followed by the introduction of a formyl group at the C3 position of the pyrrole ring. The final stage involves the oxidation of the formyl group to a carboxylic acid, which is then esterified to yield the desired methyl ester.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,5-trimethyl-1H-pyrrole

This step employs the Paal-Knorr pyrrole synthesis, a reliable method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine.

Materials:

-

2,5-Hexanedione

-

Methylamine (40% solution in water)

-

Acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (1 equivalent) and glacial acetic acid.

-

Slowly add a 40% aqueous solution of methylamine (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-